Cas no 1524200-46-1 (3-cyclopropyl-1,2-thiazole-4-carboxylic acid)

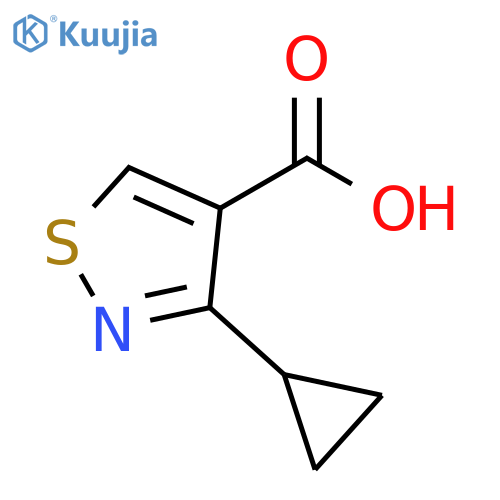

1524200-46-1 structure

商品名:3-cyclopropyl-1,2-thiazole-4-carboxylic acid

CAS番号:1524200-46-1

MF:C7H7NO2S

メガワット:169.200980424881

CID:5404041

3-cyclopropyl-1,2-thiazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-cyclopropyl-1,2-thiazole-4-carboxylic acid

-

- インチ: 1S/C7H7NO2S/c9-7(10)5-3-11-8-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10)

- InChIKey: AWDBELSCLMOVPI-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(O)=O)C(C2CC2)=N1

3-cyclopropyl-1,2-thiazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7079540-1.0g |

3-cyclopropyl-1,2-thiazole-4-carboxylic acid |

1524200-46-1 | 95% | 1.0g |

$1086.0 | 2023-07-09 | |

| 1PlusChem | 1P028L0I-500mg |

3-cyclopropyl-1,2-thiazole-4-carboxylicacid |

1524200-46-1 | 95% | 500mg |

$1109.00 | 2024-06-20 | |

| 1PlusChem | 1P028L0I-1g |

3-cyclopropyl-1,2-thiazole-4-carboxylicacid |

1524200-46-1 | 95% | 1g |

$1405.00 | 2024-06-20 | |

| 1PlusChem | 1P028L0I-250mg |

3-cyclopropyl-1,2-thiazole-4-carboxylicacid |

1524200-46-1 | 95% | 250mg |

$727.00 | 2024-06-20 | |

| Aaron | AR028L8U-100mg |

3-cyclopropyl-1,2-thiazole-4-carboxylicacid |

1524200-46-1 | 95% | 100mg |

$542.00 | 2025-02-16 | |

| Aaron | AR028L8U-10g |

3-cyclopropyl-1,2-thiazole-4-carboxylicacid |

1524200-46-1 | 95% | 10g |

$6443.00 | 2023-12-15 | |

| Aaron | AR028L8U-5g |

3-cyclopropyl-1,2-thiazole-4-carboxylicacid |

1524200-46-1 | 95% | 5g |

$4353.00 | 2023-12-15 | |

| Enamine | EN300-7079540-0.5g |

3-cyclopropyl-1,2-thiazole-4-carboxylic acid |

1524200-46-1 | 95% | 0.5g |

$847.0 | 2023-07-09 | |

| Enamine | EN300-7079540-2.5g |

3-cyclopropyl-1,2-thiazole-4-carboxylic acid |

1524200-46-1 | 95% | 2.5g |

$2127.0 | 2023-07-09 | |

| Enamine | EN300-7079540-0.1g |

3-cyclopropyl-1,2-thiazole-4-carboxylic acid |

1524200-46-1 | 95% | 0.1g |

$376.0 | 2023-07-09 |

3-cyclopropyl-1,2-thiazole-4-carboxylic acid 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1524200-46-1 (3-cyclopropyl-1,2-thiazole-4-carboxylic acid) 関連製品

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬